molecular formula C27H22N4O5 B2846530 ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate CAS No. 1206999-33-8

ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate

Cat. No.: B2846530
CAS No.: 1206999-33-8
M. Wt: 482.496
InChI Key: WDPNUZOAKOBUPF-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound with a variety of applications in scientific research. Its structure combines several functional groups which give it unique properties and reactivity, making it a subject of interest in multiple scientific fields including chemistry, biology, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate typically involves multi-step organic synthesis techniques. The key steps often include:

  • Formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable precursor.

  • Coupling the 1,2,4-oxadiazole derivative with an aromatic compound such as toluene under catalytic conditions.

  • Construction of the dihydroquinazolinone scaffold through cyclization involving an appropriate amine.

  • Esterification of the carboxylic acid derivative to yield the final ethyl benzoate ester.

Industrial Production Methods

Industrial production methods may involve the optimization of the above synthetic routes to increase yield and purity. This may include high-throughput catalytic processes, continuous flow synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions may be carried out using agents like lithium aluminum hydride, which can target various functional groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups and reagents involved.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, nucleophiles such as amines and alcohols.

Major Products

Major products depend on the type of reaction and conditions:

  • Reduction: : Leads to the formation of more hydrogenated or simpler compounds like alcohols or amines.

  • Substitution: : Produces derivatives where specific atoms or groups are replaced by others, leading to a variety of substituted products.

Scientific Research Applications

Ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate finds applications across several domains:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Explored for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for pharmacological activities such as anti-inflammatory, antibacterial, and anticancer properties.

  • Industry: : Potential use in the development of materials with specific chemical properties.

Mechanism of Action

The specific mechanism of action can vary based on its application. In pharmacology, for instance, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets often involve the inhibition or activation of enzymes, modulation of signaling pathways, or binding to specific biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-dioxo-1-((4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate

  • Ethyl 2-(2,4-dioxo-1-((3-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate

Uniqueness

The uniqueness of ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate lies in its specific structural combination of functional groups, which influences its reactivity and potential applications. Its unique interactions in biological systems and diverse range of chemical reactions make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1206999-33-8

Molecular Formula

C27H22N4O5

Molecular Weight

482.496

IUPAC Name

ethyl 2-[1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate

InChI

InChI=1S/C27H22N4O5/c1-3-35-26(33)20-9-5-7-11-22(20)31-25(32)19-8-4-6-10-21(19)30(27(31)34)16-23-28-24(29-36-23)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3

InChI Key

WDPNUZOAKOBUPF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

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